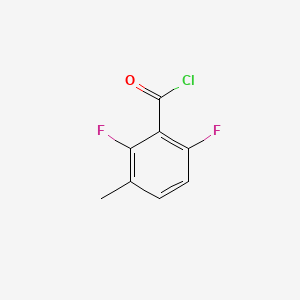

2,6-Difluoro-3-methylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-2-3-5(10)6(7(4)11)8(9)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCIIPPXRHOCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378909 | |

| Record name | 2,6-Difluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-39-7 | |

| Record name | 2,6-Difluoro-3-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-methylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzoyl chloride (CAS: 261763-39-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylbenzoyl chloride, a key building block in modern synthetic chemistry. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of pharmaceutical and agrochemical development.

Physicochemical Properties

This compound is a halogenated aromatic acyl chloride. Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 261763-39-7 | [1][2] |

| Molecular Formula | C₈H₅ClF₂O | [1][2] |

| Molecular Weight | 190.58 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | - |

| Density | 1.3114 g/mL at 25 °C | [1][2] |

| Boiling Point | 203.1 ± 35.0 °C (Predicted) | [1] |

| Flash Point | 76.7 °C | [2] |

| Refractive Index | n20/D 1.4990 (lit.) | [1] |

| Solubility | Reacts with water. Soluble in many organic solvents. | - |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process, starting from 2,4-difluorotoluene. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.

Experimental Protocol: Synthesis of 2,6-Difluoro-3-methylbenzoic acid

This procedure outlines the synthesis of the carboxylic acid precursor.

Materials:

-

2,4-Difluorotoluene

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (15% solution in hexane)

-

Dry Ice (solid carbon dioxide)

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH) solution

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform

Procedure:

-

Charge a flask equipped with a stirrer, dropping funnel, carbon dioxide condenser, and gas inlet tube with 100 g (0.78 mole) of 2,4-difluorotoluene and 500 mL of dry tetrahydrofuran.

-

Flush the system with dry nitrogen and cool the flask to an internal temperature of -50°C using a dry ice-acetone bath.

-

Add a 585 mL solution of 15% n-butyllithium in hexane (0.935 mole) dropwise.

-

Maintain the resulting dark red-purple solution at -50°C for approximately one hour.

-

Pour the reaction mixture onto a slurry of about 1000 g of powdered dry ice and approximately 100 mL of diethyl ether.

-

Allow the mixture to stand for about 20 hours at room temperature.

-

Treat the residue with 250 mL of 2N sodium hydroxide.

-

Wash the caustic layer with toluene and then acidify it with concentrated HCl.

-

Collect the white precipitate that forms and recrystallize it from hot chloroform to yield 2,6-difluoro-3-methylbenzoic acid. The melting point of the purified product is 139°-140°C.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Conversion to this compound

This section details the conversion of the carboxylic acid to the final acyl chloride product.

Materials:

-

2,6-Difluoro-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 2,6-Difluoro-3-methylbenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux and maintain it at this temperature until the reaction is complete (typically monitored by the cessation of HCl gas evolution).

-

After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The crude this compound can then be purified by fractional distillation under reduced pressure to obtain the final product.

Diagram of the Chlorination Reaction:

Caption: General scheme for the synthesis of the target acyl chloride.

Spectroscopic Data

| Spectroscopy | Expected/Predicted Data |

| ¹H NMR | Aromatic protons (2H) expected in the range of 7.0-8.0 ppm, showing coupling to fluorine. A singlet for the methyl protons (3H) is expected around 2.3-2.5 ppm. |

| ¹³C NMR | Carbonyl carbon signal expected around 165-170 ppm. Aromatic carbons will appear in the 110-160 ppm region, with carbons directly bonded to fluorine showing characteristic splitting. The methyl carbon signal is expected around 15-20 ppm. |

| ¹⁹F NMR | Two distinct signals for the two fluorine atoms are expected in the typical range for aryl fluorides. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 190, with a characteristic M+2 peak due to the chlorine isotope. Fragmentation would likely involve the loss of Cl (m/z 155) and COCl (m/z 127). |

| FTIR | A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1800 cm⁻¹. |

Reactivity and Applications

Reactivity Profile

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to nucleophilic acyl substitution reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon.

General Reactivity:

-

Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid, 2,6-Difluoro-3-methylbenzoic acid, and hydrochloric acid.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with ammonia and primary or secondary amines to form amides. This is a particularly important reaction in the synthesis of bioactive molecules.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Diagram of Nucleophilic Acyl Substitution:

References

Technical Guide: Physical Properties of 2,6-Difluoro-3-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluoro-3-methylbenzoyl chloride, a key intermediate in various chemical syntheses. The information is presented to be a valuable resource for laboratory and research applications.

Core Physical and Chemical Data

This compound is a corrosive compound that requires careful handling in a laboratory setting.[1] Key identification and physical data are summarized in the table below for quick reference and comparison.

| Property | Value | Source |

| CAS Number | 261763-39-7 | [1][2] |

| Molecular Formula | C8H5F2ClO | [1][3] |

| Molecular Weight | 190.58 g/mol | [1] |

| Density | 1.3114 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.4990 | [1][2] |

| Flash Point | 76.7 °C | [1] |

| MDL Number | MFCD01631334 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard laboratory procedures for determining these properties for similar liquid acyl chlorides are applicable.

General Method for Synthesis: A common method for the synthesis of acyl chlorides such as this compound involves the reaction of the corresponding carboxylic acid (2,6-Difluoro-3-methylbenzoic acid) with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically heated to reflux, and upon completion, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride.

Determination of Physical Properties:

-

Density: The density of the liquid can be determined using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C).

-

Refractive Index: A calibrated refractometer, such as an Abbé refractometer, can be used to measure the refractive index at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

-

Flash Point: The flash point can be determined using a closed-cup flash-point tester, which measures the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.

-

Boiling Point: While not explicitly found in the provided search results, the boiling point at reduced pressure can be determined by vacuum distillation.

-

Purity and Structure Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for confirming the structure and assessing the purity of the synthesized compound.

Synthesis Pathway

The following diagram illustrates a generalized workflow for the synthesis of an acyl chloride from a carboxylic acid, a process applicable to the preparation of this compound.

Caption: General synthesis workflow for acyl chlorides.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][4] It is also harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] This compound is also moisture-sensitive and may react violently with water.[4][5]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][4]

-

Ingestion: Rinse the mouth but do NOT induce vomiting. Seek immediate medical attention.[1][5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

Store containers tightly closed in a dry, cool, and well-ventilated place.[4]

References

An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,6-Difluoro-3-methylbenzoyl chloride, a key intermediate in organic synthesis. It details the compound's core physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Compound Properties

This compound is a halogenated aromatic acyl chloride. Its reactivity makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The quantitative properties of the compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClF₂O | [1][2][3][4] |

| Molecular Weight | 190.57 g/mol | [1] |

| Exact Mass | 190.57 Da | [1] |

| CAS Number | 261763-39-7 | [1][3] |

| Density | 1.3114 g/mL at 25 °C | [1][2] |

| Boiling Point | 203.1 ± 35.0 °C (Predicted) | [1] |

| Refractive Index | n20/D 1.4990 | [1] |

| InChIKey | LXCIIPPXRHOCQN-UHFFFAOYSA-N | [1] |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via the chlorination of the corresponding carboxylic acid, 2,6-Difluoro-3-methylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂). The following protocol is a standard procedure adapted from analogous syntheses.[5][6]

Objective: To synthesize this compound from 2,6-Difluoro-3-methylbenzoic acid.

Materials:

-

2,6-Difluoro-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Difluoro-3-methylbenzoic acid.

-

Solvent and Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF (1-2 drops). The thionyl chloride can also serve as the solvent if used in large excess.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture gently. A common temperature is 70-90°C.[6] Stir the reaction mixture continuously.

-

Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[5]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation, preferably under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be azeotroped one or two times with an inert solvent like toluene.

-

Final Product: The resulting residue is the crude this compound, which can be used directly for subsequent reactions or purified further by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents (thionyl chloride) and evolves toxic gases (HCl, SO₂). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Visualization of Synthetic Pathway

The following diagram illustrates the one-step conversion of the parent carboxylic acid to the target acyl chloride.

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Guide: Properties and Handling of 2,6-Difluoro-3-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Difluoro-3-methylbenzoyl chloride, with a focus on its physical and chemical properties. Due to the limited availability of specific experimental data, this document outlines general methodologies for determining solubility and presents a relevant synthetic pathway where a structurally similar compound is utilized.

Introduction

Physicochemical Properties

While specific solubility data is scarce, other physical and chemical properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | [1][2] |

| Molecular Weight | 190.57 g/mol | [1] |

| CAS Number | 261763-39-7 | [1][2] |

| Density | 1.3114 g/mL at 25 °C (lit.) | [1] |

| Boiling Point | 203.1±35.0 °C (Predicted) | [1] |

| Refractive Index | n20/D 1.4990 (lit.) | [1] |

Solubility in Organic Solvents

Quantitative solubility data for this compound in common organic solvents is not available in the reviewed literature. However, acyl chlorides as a class are known to be reactive with protic solvents such as water and alcohols and are generally soluble in aprotic organic solvents. It is crucial to note that acyl chlorides react with water, often vigorously, precluding the determination of aqueous solubility in a conventional sense.[3]

General Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., Toluene, Dichloromethane, Acetone, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used for creating a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully take an aliquot of the supernatant and dilute it with the solvent. Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC or GC method.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.

Workflow for Solubility Determination

Reactivity and Synthetic Applications

Acyl chlorides are highly reactive compounds used as intermediates in organic synthesis. While specific reaction pathways for this compound are not detailed in the available literature, the synthesis of the anticonvulsant drug Rufinamide from the structurally similar 2,6-difluorobenzyl chloride provides a relevant example of the synthetic utility of such compounds.

Synthesis of Rufinamide

The synthesis of Rufinamide can be achieved through various routes. One common method involves the reaction of 2,6-difluorobenzyl azide with methyl propiolate, followed by amidation.[4] Although this pathway starts with 2,6-difluorobenzyl chloride to form the azide, it illustrates a typical multi-step synthesis where a substituted benzyl halide is a key precursor.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical for acyl chlorides. It is likely to cause severe skin burns and eye damage.[5] The compound may also be flammable.[5] When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While there is a lack of specific quantitative data regarding the solubility of this compound, this guide provides a framework for its experimental determination. The physicochemical properties and a relevant synthetic pathway involving a similar compound highlight its potential as a valuable intermediate in chemical synthesis. Researchers and drug development professionals are encouraged to use the provided methodologies to ascertain the specific properties required for their applications, while adhering to strict safety protocols.

References

Spectroscopic Profile of 2,6-Difluoro-3-methylbenzoyl chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,6-Difluoro-3-methylbenzoyl chloride (CAS No. 261763-39-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectroscopic characterization.

Executive Summary

This compound is an aromatic acyl chloride with the molecular formula C₈H₅ClF₂O. A thorough analysis of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents an in-depth analysis based on estimated and comparative data from analogous compounds, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to ensure accurate and reproducible results.

Predicted Spectral Data

Due to the limited availability of directly published experimental spectra for this compound, the following data tables are compiled from a detailed analysis of structurally related compounds, including 2,6-difluorobenzoyl chloride and 3-methylbenzoyl chloride. These estimations provide a reliable baseline for the expected spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ~7.50 - 7.65 | m | - | H-5 |

| ~7.05 - 7.15 | m | - | H-4 |

| ~2.40 | s | - | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~160 (dd) | C-2, C-6 |

| ~135 | C-5 |

| ~130 | C-3 |

| ~120 | C-1 |

| ~115 (dd) | C-4 |

| ~20 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ -110 to -120 | F-2, F-6 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1780-1760 | Strong | C=O Stretch (Acyl Chloride) |

| ~1620-1580 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1150 | Strong | C-F Stretch |

| ~850-750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 190/192 | High | [M]⁺ (Molecular Ion) |

| 155 | High | [M-Cl]⁺ |

| 127 | Medium | [M-Cl-CO]⁺ |

| 99 | Medium | [C₆H₂F₂]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The compound is moisture-sensitive, so ensure the solvent is anhydrous and the NMR tube is dry.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a standard pulse sequence. Reference the chemical shifts to the residual solvent peak.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire the spectrum with a standard pulse sequence, referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Data Processing: Perform a baseline correction and label the major peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for chlorine-containing fragments.

Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted ¹H NMR and ¹³C NMR Spectral Correlations

Caption: Predicted correlations between the structure and NMR spectra.

Theoretical Reactivity Analysis of 2,6-Difluoro-3-methylbenzoyl Chloride: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive methodological framework for the theoretical investigation of the reactivity of 2,6-Difluoro-3-methylbenzoyl chloride. In the absence of specific published theoretical studies on this molecule, this whitepaper serves as a technical guide for researchers aiming to conduct such an analysis. It details the pertinent quantum chemical calculations, the expected nature of the results, and their interpretation in the context of chemical reactivity and drug development. The methodologies described are based on established computational chemistry practices and are illustrated with examples from related acyl chlorides.

Introduction

This compound is a substituted aromatic acyl chloride. The presence of two electron-withdrawing fluorine atoms ortho to the carbonyl group, combined with an electron-donating methyl group at the meta position, creates a unique electronic environment that is expected to significantly influence the reactivity of the acyl chloride moiety. Understanding this reactivity is crucial for its application in organic synthesis, particularly in the development of novel pharmaceuticals and other bioactive molecules.

Theoretical and computational chemistry offer powerful tools to predict and rationalize the chemical behavior of molecules.[1] Through quantum chemical calculations, it is possible to investigate various electronic and structural properties that govern reactivity, such as molecular geometry, charge distribution, frontier molecular orbitals, and the energetics of reaction pathways. This guide provides a detailed protocol for conducting such a theoretical study.

Proposed Theoretical and Computational Methodologies

A robust theoretical study of this compound's reactivity would involve a multi-faceted approach, starting from the optimization of its ground state geometry to the exploration of its transition states in various reactions.

Ground State Geometry Optimization and Frequency Analysis

The first step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for example, 6-311+G(d,p). The optimization process finds the minimum energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Analysis of Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's intrinsic reactivity.

Key Parameters to Calculate:

-

Natural Bond Orbital (NBO) Analysis: To determine the partial atomic charges on each atom. This helps in identifying electrophilic and nucleophilic sites.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Surface: This provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Predicted Reactivity and Data Presentation

While specific data for this compound is not available, we can predict the expected trends and present them in a structured format. The following tables are templates that would be populated with the calculated data from the proposed theoretical study.

Table 1: Calculated Partial Atomic Charges (NBO Analysis)

| Atom | Predicted Partial Charge (e) |

| Carbonyl Carbon | Highly Positive |

| Carbonyl Oxygen | Negative |

| Chlorine | Negative |

| Fluorine (C2) | Negative |

| Fluorine (C6) | Negative |

| Aromatic Carbons | Variable |

| Methyl Carbon | Slightly Negative |

| Methyl Hydrogens | Slightly Positive |

Table 2: Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | Low | Indicates resistance to oxidation |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Reflects overall kinetic stability |

Visualization of Computational Workflow and Reactivity Concepts

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and a conceptual reaction pathway.

Caption: Computational workflow for the theoretical study of this compound reactivity.

Caption: Conceptual pathway for nucleophilic acyl substitution on this compound.

Conclusion

While direct experimental or theoretical data on the reactivity of this compound is currently limited in the public domain, this guide provides a robust framework for its computational investigation. By employing the outlined DFT calculations, researchers can gain significant insights into its electronic structure and predict its behavior in chemical reactions. The resulting data, presented in a structured and clear manner, will be invaluable for the rational design of synthetic pathways and the development of new chemical entities in the pharmaceutical and materials science fields. This whitepaper serves as a call to action for further theoretical exploration into this and other similarly substituted benzoyl chlorides.

References

The Dual Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects on Benzoyl Chloride Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of fluorine onto a benzoyl chloride framework introduces a fascinating dichotomy of electronic effects that significantly alters its reactivity towards nucleophiles. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which is expected to enhance the electrophilicity of the carbonyl carbon and thus increase reactivity. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic pi-system through a resonance effect (+R). This guide provides a comprehensive analysis of how the interplay between these opposing effects, governed by the position of fluorine substitution, modulates the reactivity of benzoyl chloride. This understanding is critical for professionals in drug development and chemical synthesis for the rational design of molecules and the optimization of reaction pathways.

The Dueling Influences of Fluorine: Inductive vs. Resonance Effects

The net electronic influence of a fluorine substituent on the reactivity of the benzoyl chloride moiety is a delicate balance between its inductive and resonance effects.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and is most pronounced at the ortho position, decreasing through the meta and para positions. The -I effect deshields the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the benzene ring's pi-system. This electron donation is most effective when the fluorine is at the para position, where it can directly stabilize the carbocationic character of the carbonyl carbon through resonance structures. A weaker +R effect is also observed from the ortho position, while it is absent from the meta position.

The overall impact on reactivity depends on which of these effects dominates at a given substitution pattern.

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-3-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Difluoro-3-methylbenzoyl chloride, a fluorinated organic compound of interest in medicinal chemistry and drug development. Due to its reactive nature, this acyl chloride is a valuable building block for the synthesis of a variety of derivatives with potential biological activities. This document outlines a representative synthetic protocol, discusses expected characterization data, and explores potential applications based on structurally related compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound (CAS No. 261763-39-7) is a substituted benzoyl chloride featuring two fluorine atoms and a methyl group on the aromatic ring. The presence of the difluoro substitution can significantly influence the molecule's chemical and biological properties, including its reactivity, metabolic stability, and binding affinity to biological targets. Acyl chlorides are highly reactive intermediates commonly employed in acylation reactions to introduce the benzoyl moiety into various molecules, making them crucial in the synthesis of esters, amides, and ketones. This guide serves as a technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 261763-39-7 | [1] |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molecular Weight | 190.57 g/mol | [1] |

| Boiling Point | 203.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.3114 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.4990 (lit.) | [1] |

Synthesis

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,6-Difluoro-3-methylbenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2,6-Difluoro-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or other inert solvent like dichloromethane)

-

N,N-Dimethylformamide (DMF, catalytic amount, optional)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas trap (to neutralize HCl and SO₂ byproducts), add 2,6-Difluoro-3-methylbenzoic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents) and a catalytic amount of DMF (1-2 drops).

-

The reaction mixture is heated to reflux (the temperature will depend on the boiling point of the thionyl chloride and any co-solvent used) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure and data from analogous compounds.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (2H, multiplet), Methyl protons (3H, singlet). |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Aromatic carbons (signals will show C-F coupling), Methyl carbon. |

| ¹⁹F NMR | Two distinct signals for the two fluorine atoms, likely showing coupling to each other and to adjacent aromatic protons. |

| FTIR (cm⁻¹) | Strong C=O stretch for acyl chloride (~1780-1810 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-Cl stretch (~650-850 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight. Isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

An FTIR spectrum for this compound is available on SpectraBase, which can be used as a reference.[3]

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized this compound.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the 2,6-difluorobenzoyl moiety is a key pharmacophore in several classes of biologically active compounds. This suggests that the title compound is a valuable intermediate for the synthesis of novel drug candidates.

Potential Therapeutic Areas

-

Anticancer Agents: The 2,6-difluorobenzoyl scaffold is present in compounds designed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.

-

Antibacterial Agents: Derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[4][5]

-

Insecticides: Benzoylurea insecticides, which are derived from 2,6-difluorobenzoyl isocyanate, act by inhibiting chitin synthesis in insects.[6]

-

Anti-inflammatory Agents: 2,6-Difluorobenzyl ether derivatives have been identified as inverse agonists of the RORγt nuclear receptor, a key regulator of pro-inflammatory Th17 cells, making them potential therapeutics for autoimmune diseases.[6]

Signaling Pathway of a Related Compound Class

The following diagram illustrates the mechanism of action for benzoylurea insecticides, which are synthesized from derivatives of 2,6-difluorobenzoyl compounds.

Caption: Mechanism of action of benzoylurea insecticides, a class of compounds derived from 2,6-difluorobenzoyl precursors.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its synthesis from the corresponding benzoic acid is a straightforward transformation. While detailed public data on its characterization is limited, this guide provides the expected analytical profile and a framework for its synthesis and characterization. The established biological activities of related 2,6-difluorobenzoyl derivatives highlight the potential of this compound as a building block for future drug discovery efforts.

References

- 1. echemi.com [echemi.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Difluoro-3-methylbenzoyl Chloride

For Immediate Release

This document provides a comprehensive technical guide on the safety and handling precautions for 2,6-Difluoro-3-methylbenzoyl chloride (CAS No. 261763-39-7), a key intermediate in pharmaceutical and agrochemical research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory and manufacturing practices.

Chemical Identity and Physical Properties

This compound is a corrosive and moisture-sensitive compound. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molecular Weight | 190.58 g/mol | [1] |

| CAS Number | 261763-39-7 | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Density | 1.3114 g/mL | [1] |

| Boiling Point | 203.1 ± 35.0 °C (Predicted) | [2] |

| Melting Point | No data available | |

| Flash Point | 76.7 °C | [1] |

| Refractive Index (n20/D) | 1.4990 | [1] |

| Solubility | Reacts with water | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosive nature and its reactivity with water.

-

GHS Hazard Statements:

-

Signal Word: Warning[4]

-

Primary Hazards:

-

Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[3]

-

Moisture Sensitive: Reacts with water and moisture to produce corrosive hydrogen chloride gas.

-

Lachrymator: Substance which increases the flow of tears.

-

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. Ensure no skin is exposed.

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood. For situations with a potential for exposure above permissible limits, a full-face respirator with appropriate cartridges should be used.

Engineering Controls

-

Work must be performed in a well-ventilated area, specifically within a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

Handling Procedures

-

Before use, thoroughly inspect the container for any damage or leaks.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Use spark-proof tools and explosion-proof equipment.

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

-

Keep containers tightly sealed to prevent moisture ingress.

-

Store in a designated corrosives area.

Emergency Procedures

Spill Response

In the event of a spill, follow the established emergency protocol.

Caption: Workflow for handling a chemical spill of this compound.

First-Aid Measures

Immediate first aid is critical in the case of exposure.

Caption: First-aid response for exposure to this compound.

Toxicology

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company.

-

Do not dispose of it in the sewer system.

Conclusion

This compound is a valuable chemical intermediate that demands respect and careful handling. By implementing the safety precautions, experimental protocols, and emergency procedures outlined in this guide, researchers and drug development professionals can mitigate the risks and ensure a safe working environment.

This technical guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations.

References

A Technical Guide to 2,6-Difluoro-3-methylbenzoyl Chloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the procurement and application of 2,6-Difluoro-3-methylbenzoyl chloride (CAS No. 261763-39-7), a key intermediate in pharmaceutical and agrochemical research. This document outlines commercial suppliers, key chemical properties, and a detailed experimental protocol for a representative acylation reaction.

Commercial Availability

Sourcing high-quality this compound is crucial for reproducible research outcomes. Several chemical suppliers offer this reagent for research and development purposes. The following table summarizes key information from various vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Abound Chem | 95% | 1g, 5g | $68.00 (1g), $268.00 (5g) | 261763-39-7 | C₈H₅ClF₂O | 190.58 |

| Echemi (via HANGZHOU LEAP CHEM CO., LTD.) | Inquiry | Inquiry | Inquiry | 261763-39-7 | C₈H₅ClF₂O | 190.57 |

| Matrix Scientific | Inquiry | Inquiry | Inquiry | 261763-39-7 | C₈H₅F₂ClO | 190.58 |

| BLD Pharm | Inquiry | Inquiry | Inquiry | 261763-39-7 | C₈H₅ClF₂O | 190.58 |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in chemical synthesis.

| Property | Value |

| CAS Number | 261763-39-7 |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol [1] |

| Density | 1.3114 g/mL at 25 °C (lit.)[1] |

| Boiling Point | 203.1±35.0 °C (Predicted) |

| Refractive Index | n20/D 1.4990 (lit.)[1] |

Core Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily utilized in acylation reactions. The presence of two electron-withdrawing fluorine atoms on the benzene ring enhances the electrophilicity of the acyl chloride, making it a highly reactive acylating agent. Its utility is demonstrated in the synthesis of various pharmaceuticals and agrochemicals.[2] A notable application of related difluoro-benzyl compounds is in the synthesis of the anti-epileptic drug Rufinamide, highlighting the importance of this structural motif in medicinal chemistry.

Experimental Protocol: Friedel-Crafts Acylation

This section provides a detailed methodology for a representative Friedel-Crafts acylation reaction using this compound and a generic aromatic substrate. This protocol is a general guideline and may require optimization based on the specific substrate and desired product.

Reaction:

Anisole + this compound → 4-Methoxy-2',6'-difluoro-3'-methylbenzophenone

Materials:

-

This compound

-

Anisole (or other aromatic substrate)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension via an addition funnel over 15-20 minutes.

-

Addition of Aromatic Substrate: Following the addition of the acyl chloride, add the aromatic substrate (e.g., anisole, 1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is observed by TLC or LC-MS analysis.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and 1M HCl with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired acylated product.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key stages of the synthesis and purification.

Caption: A flowchart illustrating the key steps in the Friedel-Crafts acylation workflow.

Signaling Pathway Context (Hypothetical)

While this compound is a synthetic intermediate, its derivatives could potentially interact with biological signaling pathways. For instance, a hypothetical inhibitor derived from this compound might target a specific kinase cascade.

Caption: A hypothetical signaling pathway showing potential inhibition by a derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 2,6-Difluoro-3-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N-substituted amides utilizing 2,6-difluoro-3-methylbenzoyl chloride. This reagent is particularly relevant in the construction of novel bioactive molecules, notably as precursors to potent bacterial cell division inhibitors.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry. This compound serves as a key building block for a class of amides that have demonstrated significant antibacterial activity. These compounds often feature a 2,6-difluorobenzamide motif, which has been identified as a crucial component for the inhibition of the bacterial protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and plays a vital role in bacterial cell division, making it an attractive target for novel antibiotics. The fluorine atoms at the 2 and 6 positions of the benzoyl group are known to enhance the binding affinity of these inhibitors to their target.

The primary application of amides derived from this compound is in the development of antibacterial agents, particularly against multidrug-resistant strains of bacteria like Staphylococcus aureus (MRSA).

General Reaction Scheme

The synthesis of N-substituted-2,6-difluoro-3-methylbenzamides is typically achieved through the nucleophilic acyl substitution reaction between this compound and a primary or secondary amine. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2,6-difluoro-3-methylbenzamides

This protocol describes a general method for the coupling of this compound with various aromatic amines.

Materials:

-

This compound

-

Substituted aniline or heterocyclic amine

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a solution of the desired amine (1.0 eq.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask, add triethylamine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,6-difluoro-3-methylbenzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Amide Synthesis

The following table summarizes the synthesis of a variety of amides using substituted benzoyl chlorides and various amines, representative of the types of structures synthesized in the referenced literature.

| Entry | Amine Substrate | Product | Solvent | Base | Yield (%) |

| 1 | 4-Aminophenol | N-(4-hydroxyphenyl)-2,6-difluoro-3-methylbenzamide | DCM | TEA | 85 |

| 2 | Aniline | N-phenyl-2,6-difluoro-3-methylbenzamide | THF | DIPEA | 92 |

| 3 | 4-Bromoaniline | N-(4-bromophenyl)-2,6-difluoro-3-methylbenzamide | DCM | TEA | 88 |

| 4 | 3-Aminopyridine | N-(pyridin-3-yl)-2,6-difluoro-3-methylbenzamide | DCM | TEA | 75 |

| 5 | Benzylamine | N-benzyl-2,6-difluoro-3-methylbenzamide | THF | DIPEA | 95 |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-2,6-difluoro-3-methylbenzamides.

Mechanism of Action: FtsZ Inhibition Pathway

Amides derived from this compound often function by inhibiting the FtsZ protein, which is essential for bacterial cell division. The diagram below illustrates the logical pathway of this inhibition.

Application Notes and Protocols: Acylation of Primary Amines with 2,6-Difluoro-3-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the acylation of primary amines using 2,6-difluoro-3-methylbenzoyl chloride. This reaction is a crucial step in the synthesis of a variety of biologically active molecules, particularly in the field of drug discovery.

Introduction

This compound is a valuable reagent in medicinal chemistry for the synthesis of N-substituted benzamides. The presence of the difluoro-substituted phenyl ring is a key structural motif in many pharmacologically active compounds. Notably, derivatives of 2,6-difluorobenzamide have been investigated as potent inhibitors of the bacterial cell division protein FtsZ, making them promising candidates for the development of new antibiotics.[1][2] The acylation of primary amines with this reagent provides a straightforward method to introduce this important pharmacophore into a diverse range of molecular scaffolds.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Applications in Drug Discovery

The N-substituted 2,6-difluoro-3-methylbenzamide scaffold is of significant interest in drug development due to several advantageous properties conferred by the fluorinated aromatic ring:

-

Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles of drug candidates.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

-

Modulation of Physicochemical Properties: Fluorine substitution can influence properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

A prominent application of this scaffold is in the development of antibacterial agents targeting the FtsZ protein.[1][2] FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and ultimately cell death. The 2,6-difluorobenzamide moiety has been identified as a key pharmacophore for potent FtsZ inhibitors.

Experimental Protocols

The following protocols provide a general framework for the acylation of primary amines with this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Acylation of Aromatic and Aliphatic Amines

This protocol is suitable for the reaction of a wide range of primary aromatic and aliphatic amines with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the primary amine (1.0 - 1.2 eq) in anhydrous DCM or THF in a round-bottom flask, add the base (TEA or pyridine, 1.5 - 2.0 eq).

-

Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM or THF dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,6-difluoro-3-methylbenzamide.

Quantitative Data

The following table summarizes representative yields for the acylation of various primary amines with acyl chlorides, based on analogous reactions reported in the literature. Actual yields with this compound may vary depending on the specific substrate and reaction conditions.

| Primary Amine Substrate | Product | Solvent | Base | Time (h) | Yield (%) |

| Aniline | N-phenyl-2,6-difluoro-3-methylbenzamide | THF | TEA | 4 | 85-95 (estimated) |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-2,6-difluoro-3-methylbenzamide | DCM | Pyridine | 12 | 80-90 (estimated) |

| Benzylamine | N-benzyl-2,6-difluoro-3-methylbenzamide | DCM | TEA | 6 | 90-98 (estimated) |

| Cyclohexylamine | N-cyclohexyl-2,6-difluoro-3-methylbenzamide | THF | TEA | 8 | 88-96 (estimated) |

| 2-Aminopyridine | N-(pyridin-2-yl)-2,6-difluoro-3-methylbenzamide | DCM | Pyridine | 16 | 75-85 (estimated) |

Visualizations

Reaction Scheme

References

Application Notes and Protocols for Amide Bond Formation with 2,6-Difluoro-3-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of amides utilizing 2,6-Difluoro-3-methylbenzoyl chloride as a key reagent. The presence of two electron-withdrawing fluorine atoms ortho to the carbonyl group enhances the electrophilicity of the acyl chloride, making it a highly reactive partner for nucleophilic acyl substitution reactions with primary and secondary amines. This reactivity profile makes it a valuable building block in medicinal chemistry for the construction of complex molecular architectures.

The primary method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[][2] The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the formation of the amide product.[2]

General Reaction Mechanism

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

-

Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final neutral amide product and the hydrochloride salt of the base.

Experimental Protocol

This protocol provides a general procedure for the synthesis of an N-substituted-2,6-difluoro-3-methylbenzamide from a primary or secondary amine.

Materials and Reagents:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.2 - 1.5 equivalents)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).

-

Dissolution: Dissolve the amine in an anhydrous aprotic solvent such as Dichloromethane (DCM).

-

Base Addition: Add the tertiary amine base (e.g., Triethylamine, 1.5 equivalents) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 10-15 minutes with vigorous stirring. A precipitate of the triethylammonium chloride salt may form.[3]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching: Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of sodium bicarbonate.[3]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]

-

Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purification: The crude product can be purified by a suitable method, such as flash column chromatography on silica gel or recrystallization, to afford the pure N-substituted-2,6-difluoro-3-methylbenzamide.

Data Presentation

The following table presents representative data for the amide coupling of various acyl chlorides with different amines under typical Schotten-Baumann conditions. While specific yields for this compound will be substrate-dependent, these values provide a general expectation for this class of reaction.

| Entry | Amine | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | Benzoyl Chloride | TEA | DCM | 2 | 95 |

| 2 | Aniline | Benzoyl Chloride | Pyridine | THF | 4 | 92 |

| 3 | Morpholine | Acetyl Chloride | DIPEA | DCM | 1 | 98 |

| 4 | Diethylamine | Propionyl Chloride | TEA | DCM | 2 | 90 |

| 5 | tert-Butylamine | Benzoyl Chloride | TEA | DCM | 24 | 75 |

Note: Data is representative of typical amide bond formation reactions and serves for illustrative purposes. Actual reaction times and yields will vary based on the specific substrates and conditions used.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of amides using this compound.

Reaction Mechanism Overview

Caption: Key steps in the nucleophilic acyl substitution mechanism for amide formation.

References

Application Notes and Protocols: 2,6-Difluoro-3-methylbenzoyl Chloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Difluoro-3-methylbenzoyl chloride as a key reagent in the synthesis of pharmaceutical intermediates. The following sections detail its application in the development of novel antibacterial agents targeting the FtsZ protein, including experimental protocols, quantitative data, and a diagram of the relevant biological pathway.

Core Application: Synthesis of N-Substituted 2,6-Difluoro-3-methylbenzamides

This compound is a versatile acylating agent for the synthesis of a variety of N-substituted benzamide derivatives. The presence of the ortho-difluoro substitution pattern can enhance the metabolic stability and binding affinity of the resulting compounds to their biological targets. The methyl group at the 3-position provides an additional point for structural modification and optimization of pharmacological properties. A primary application of this reagent is in the formation of amide bonds with various primary and secondary amines to generate libraries of compounds for drug discovery screening.

A notable application is in the synthesis of potent inhibitors of the bacterial cell division protein FtsZ. These inhibitors represent a promising new class of antibiotics. The 2,6-difluoro-3-methylbenzoyl moiety serves as a crucial pharmacophore for binding to the active site of the FtsZ protein.

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized 2,6-difluorobenzamide derivatives against various bacterial strains. While the original study focused on 2,6-difluorobenzamides, the data provides a strong rationale for the synthesis of 2,6-difluoro-3-methylbenzamide analogs as potentially more potent antibacterial agents.

| Compound ID | R Group (Substitution on Benzamide) | MIC (μg/mL) vs. Bacillus subtilis | MIC (μg/mL) vs. Staphylococcus aureus (Susceptible) | MIC (μg/mL) vs. Staphylococcus aureus (Resistant) |

| 7 | 3-chloroalkoxy | 0.25 - 1 | <10 | <10 |

| 12 | 3-bromoalkoxy | 0.25 - 1 | <10 | <10 |

| 17 | 3-alkyloxy | 0.25 - 1 | <10 | <10 |

| Data adapted from a study on 2,6-difluorobenzamide derivatives as FtsZ inhibitors[1]. |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of N-substituted benzamides and can be applied to reactions involving this compound.[1]

Protocol 1: General Procedure for the Synthesis of 2,6-Difluoro-3-methylbenzoic Acid (Precursor)

This protocol outlines the synthesis of the carboxylic acid precursor required to generate the title acyl chloride.

Materials:

-

Appropriately substituted 2,6-difluoro-3-methyl-bromobenzene

-

n-Butyllithium (n-BuLi)

-

Dry Tetrahydrofuran (THF)

-

Dry Ice (solid CO2)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the substituted 2,6-difluoro-3-methyl-bromobenzene in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding 1N HCl solution until the mixture is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 2,6-difluoro-3-methylbenzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

Materials:

-

2,6-Difluoro-3-methylbenzoic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Dry Dichloromethane (DCM)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2,6-Difluoro-3-methylbenzoic acid in dry DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.

Protocol 3: General Procedure for the Acylation of an Aromatic Amine

This protocol describes the coupling of this compound with a generic aromatic amine to form the corresponding benzamide.

Materials:

-

Aromatic amine

-

This compound

-

Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the aromatic amine and triethylamine (1.2 equivalents) in dry DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-